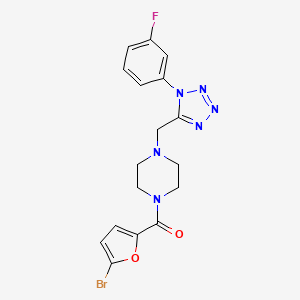![molecular formula C16H14FN7O B2577183 6-fluoro-N-méthyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azétidin-3-yl)-1,3-benzoxazol-2-amine CAS No. 2199211-12-4](/img/structure/B2577183.png)
6-fluoro-N-méthyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azétidin-3-yl)-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C16H14FN7O and its molecular weight is 339.334. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a une structure similaire à celle des dérivés de 6-fluoro-3-(pipéridin-4-yl)-1,2-benzoxazole N-substitués, qui se sont avérés présenter une activité antibactérienne . Ces dérivés ont été synthétisés à partir d'acide pipéridine-4-carboxylique, de 1,3-difluorobenzène et de divers dérivés halogénés . L'un des composés a montré un effet antibactérien contre Staphylococcus aureus (MTCC 3160) à une concentration de 50 μg par puits .
Propriétés anticancéreuses
Le composé peut avoir des propriétés anticancéreuses potentielles. Des composés similaires, tels que les dérivés de 3-trifluorométhyl-5,6-dihydro-[1,2,4]triazolopyrazine, ont été synthétisés et efficacement criblés pour leurs propriétés anticancéreuses . Les composés résultants ont été évalués pour leur action antiproliférative contre deux lignées cellulaires de cancer colorectal humain (lignées cellulaires de cancer colorectal HCT-116 et HT-29) .
Applications antidépressives
La structure du composé est similaire à celle des dérivés d'isoxazole, qui se sont avérés présenter une activité antidépressive . L'isoxazole est l'un des échafaudages structurels de base de nombreux médicaments pharmacologiquement actifs .
Applications antipsychotiques
Les dérivés d'isoxazole, qui partagent une structure similaire avec le composé, se sont avérés présenter une activité antipsychotique . Ces dérivés sont utilisés dans de nombreux médicaments pharmacologiquement actifs .
Applications antihistaminiques
Les dérivés d'isoxazole, qui partagent une structure similaire avec le composé, se sont avérés présenter une activité antihistaminique . Ces dérivés sont utilisés dans de nombreux médicaments pharmacologiquement actifs .
Applications antifongiques
Les dérivés d'isoxazole, qui partagent une structure similaire avec le composé, se sont avérés présenter une activité antifongique . Ces dérivés sont utilisés dans de nombreux médicaments pharmacologiquement actifs .
Applications antioxydantes
Les dérivés d'isoxazole, qui partagent une structure similaire avec le composé, se sont avérés présenter une activité antioxydante . Ces dérivés sont utilisés dans de nombreux médicaments pharmacologiquement actifs .
Applications anti-inflammatoires
Les dérivés d'isoxazole, qui partagent une structure similaire avec le composé, se sont avérés présenter une activité anti-inflammatoire . Ces dérivés sont utilisés dans de nombreux médicaments pharmacologiquement actifs .
Propriétés
IUPAC Name |
6-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN7O/c1-22(16-19-12-3-2-10(17)6-13(12)25-16)11-7-23(8-11)15-5-4-14-20-18-9-24(14)21-15/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFRNVWRBGVECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC5=C(O4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
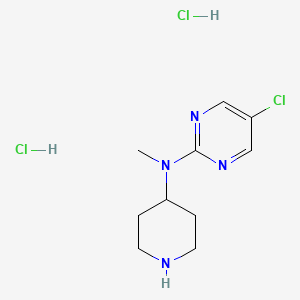
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2577105.png)
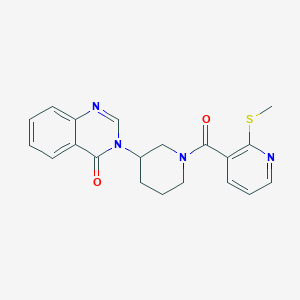
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
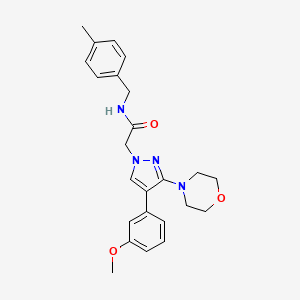
![Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2577113.png)
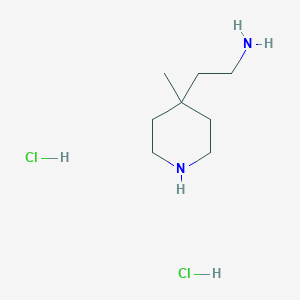



![N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2577120.png)
